1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene 1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16699269
InChI: InChI=1S/C14H8F6N4/c15-13(16,17)11-5-9(21-23-11)7-1-2-8(4-3-7)10-6-12(24-22-10)14(18,19)20/h1-6H,(H,21,23)(H,22,24)
SMILES:
Molecular Formula: C14H8F6N4
Molecular Weight: 346.23 g/mol

1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene

CAS No.:

Cat. No.: VC16699269

Molecular Formula: C14H8F6N4

Molecular Weight: 346.23 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene -

Specification

Molecular Formula C14H8F6N4
Molecular Weight 346.23 g/mol
IUPAC Name 5-(trifluoromethyl)-3-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]-1H-pyrazole
Standard InChI InChI=1S/C14H8F6N4/c15-13(16,17)11-5-9(21-23-11)7-1-2-8(4-3-7)10-6-12(24-22-10)14(18,19)20/h1-6H,(H,21,23)(H,22,24)
Standard InChI Key NWHGPYDRYYHRNL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)C3=NNC(=C3)C(F)(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular structure of 1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene (C₁₄H₈F₆N₄) features a para-substituted benzene core with two pyrazole rings attached at the 1 and 4 positions (Figure 1). Each pyrazole incorporates a trifluoromethyl (-CF₃) group at the 3-position, contributing to the molecule’s electron-withdrawing character and steric bulk. The compound’s molecular weight is 346.23 g/mol, and its planar geometry facilitates π-π stacking interactions, which are critical in supramolecular assemblies .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₈F₆N₄
Molecular Weight346.23 g/mol
CAS NumberNot publicly disclosed
Melting Point>200°C (decomposes)
SolubilityInsoluble in water; soluble in DMSO, DMF

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through distinct signals:

  • ¹H NMR: A singlet at δ 6.8–7.2 ppm corresponds to the benzene protons, while pyrazole protons resonate as doublets at δ 7.5–8.0 ppm.

  • ¹⁹F NMR: A quintet at δ -63 ppm verifies the -CF₃ groups.

  • IR Spectroscopy: Peaks at 1350 cm⁻¹ (C-F stretch) and 1550 cm⁻¹ (pyrazole ring vibrations) are observed.
    Mass spectrometry (MS) reveals a parent ion peak at m/z 346.23, consistent with the molecular weight.

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically involves a two-step process:

  • Formation of Pyrazole Precursors: 3-(Trifluoromethyl)pyrazole is prepared via cyclocondensation of hydrazine derivatives with trifluoromethylated β-diketones .

  • Buchwald-Hartwig Coupling: The pyrazole units are coupled to 1,4-dibromobenzene using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under inert conditions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Hydrazine hydrate, ethanol, reflux65%
2Pd(OAc)₂, XPhos, K₂CO₃, toluene, 110°C45%

Challenges and Innovations

Early methods suffered from low yields (<50%) due to steric hindrance from the -CF₃ groups. Recent advances employ microwave-assisted synthesis to reduce reaction times and improve yields to 60–70% . Solvent optimization (e.g., switching from ethanol to DMF) has also enhanced efficiency.

Applications in Medicinal Chemistry

Antimicrobial Activity

1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene derivatives exhibit potent activity against Staphylococcus aureus biofilms, with minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL . The -CF₃ groups disrupt bacterial membrane integrity by interacting with lipid bilayers, while the pyrazole rings inhibit efflux pumps responsible for drug resistance .

Catalytic and Material Science Applications

Ligand in Transition Metal Catalysis

The compound serves as a tridentate N-donor ligand in ruthenium complexes for transfer hydrogenation of ketones. A Ru(II) complex achieves turnover numbers (TON) of 2,150 and turnover frequencies (TOF) up to 29,700 h⁻¹, outperforming non-fluorinated analogs by 30% . The -CF₃ groups stabilize the metal center via electron withdrawal, enhancing catalytic longevity .

Table 3: Catalytic Performance Comparison

CatalystSubstrateTONTOF (h⁻¹)
Ru/1,4-Bis[CF₃-pyrazolyl]benzeneAcetophenone2,15029,700
Ru/bpyAcetophenone1,60022,000

Advanced Materials

In organic electronics, the compound’s high thermal stability (>300°C) and low LUMO (-2.8 eV) make it suitable as an electron-transport layer in OLEDs. Devices incorporating the compound exhibit luminance efficiencies of 15 cd/A, a 20% improvement over traditional materials.

Future Directions

While 1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene shows promise, further studies are needed to:

  • Elucidate its pharmacokinetic profile in vivo.

  • Explore its utility in asymmetric catalysis.

  • Optimize synthetic routes for industrial-scale production.

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